

Comparative study of 1-Pentadecanol from different commercial suppliers

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Compound of Interest

Compound Name: 1-Pentadecanol

Cat. No.: B10829556

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A Comparative Study of 1-Pentadecanol from Commercial Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1-Pentadecanol**, a C15 fatty alcohol, sourced from various commercial suppliers. The objective is to offer a comprehensive resource for researchers and professionals in drug development and other scientific fields to select the most suitable grade of **1-Pentadecanol** for their specific applications. This comparison focuses on purity, physical properties, and the analytical methodologies required for independent verification.

Data Presentation: Supplier Specifications

The following table summarizes the publicly available data for **1-Pentadecanol** from several prominent chemical suppliers. It is important to note that while suppliers state a minimum purity, detailed impurity profiles are often not publicly disclosed and may vary between batches. For critical applications, direct analysis of specific lots is recommended.

Supplier	Product Number	Stated Purity	Physical Form	Melting Point (°C)	Boiling Point (°C)
Sigma-Aldrich	412228	99% [1]	Solid	41-44 [1]	269-271 [1]
TCI America	P0036	>95.0% (GC) [2]	White to Almost white powder to lump [2]	42.0 to 46.0	Not specified
Santa Cruz Biotechnology	sc-213404	≥95%	Off-white solid	Not specified	Not specified
Chem-Impex	01735	≥ 95% (GC)	White to almost white powder to lump	42 - 46	132 - 134 °C/0.8 mmHg
Biosynth	AAA62976	Not specified	Not specified	Not specified	269 [3]

Experimental Protocols

To facilitate independent quality assessment, this section details the standard experimental protocols for analyzing the purity and identity of **1-Pentadecanol**.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of **1-Pentadecanol** and identifying potential volatile impurities.

a. Sample Preparation:

- Stock Solution: Prepare a 1 mg/mL stock solution of **1-Pentadecanol** in a high-purity solvent such as hexane or dichloromethane.

- Working Standard: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).
- Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization to a less polar silyl ether is recommended. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
 - To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.
 - Cap the vial and heat at 60-70°C for 30 minutes.
 - Cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

Parameter	Recommended Setting
GC Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	280 °C
Injection Volume	1 µL
Injection Mode	Split (e.g., 20:1) or Splitless for trace analysis
Oven Program	Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-500

c. Data Analysis:

- The purity is determined by calculating the peak area percentage of **1-Pentadecanol** relative to the total area of all peaks in the chromatogram.
- Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for confirming the chemical structure of **1-Pentadecanol**.

a. Sample Preparation:

- Dissolve 5-10 mg of the **1-Pentadecanol** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a clean 5 mm NMR tube.
- Ensure the solution is free of any particulate matter; filter if necessary.

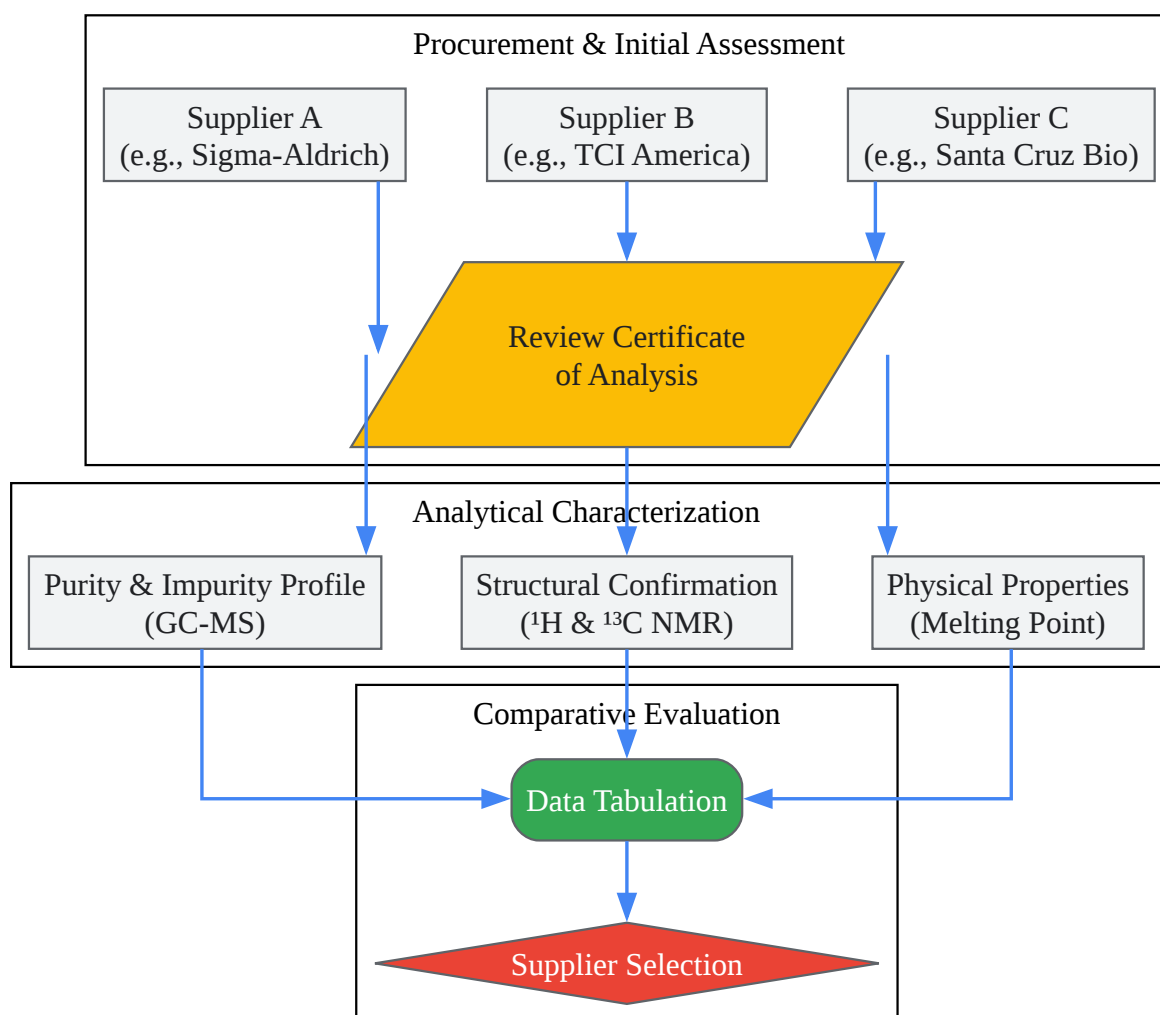
b. NMR Spectrometer Parameters:

- Spectrometer: 400 MHz or higher field strength.
- ^1H NMR:
 - Observe a triplet at approximately 3.64 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$).
 - A broad singlet between 1.2-1.6 ppm corresponding to the methylene protons of the long alkyl chain.
 - A triplet at approximately 0.88 ppm corresponding to the terminal methyl group ($-\text{CH}_3$).
 - The hydroxyl proton ($-\text{OH}$) will appear as a broad singlet with a variable chemical shift.
- ^{13}C NMR:

- The carbon attached to the hydroxyl group ($-\text{CH}_2\text{OH}$) should appear around 63 ppm.
- The other carbon signals of the alkyl chain will appear in the upfield region (approximately 14-32 ppm).

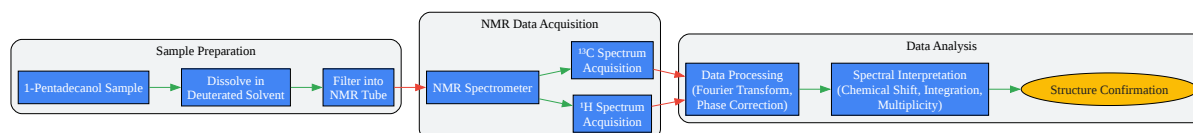
Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis of **1-Pentadecanol** from different suppliers.



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Caption: Experimental workflow for comparative analysis of **1-Pentadecanol**.



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Caption: Logical workflow for NMR-based structural confirmation.

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